molecular formula C19H15N3O4 B2524629 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide CAS No. 942007-88-7

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide

Cat. No.: B2524629
CAS No.: 942007-88-7
M. Wt: 349.346
InChI Key: RAOVSJXYIFIAFO-UHFFFAOYSA-N
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Description

2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide is a pyridazinone derivative featuring a benzodioxole substituent at position 3 of the heterocyclic core and an N-phenylacetamide side chain. Pyridazinones are known for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory properties .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(20-14-4-2-1-3-5-14)11-22-19(24)9-7-15(21-22)13-6-8-16-17(10-13)26-12-25-16/h1-10H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOVSJXYIFIAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole ring through the reaction of catechol with dihalomethanes in the presence of a base such as potassium carbonate . The pyridazinone ring can be synthesized via cyclization reactions involving hydrazine derivatives and diketones . The final step involves coupling the benzodioxole and pyridazinone intermediates with phenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. In cancer research, it may induce apoptosis in cancer cells by disrupting microtubule dynamics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 3) Acetamide Side Chain Molecular Weight Key Findings
Target Compound: 2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide Benzodioxol-5-yl N-phenyl 393.4 (estimated) Benzodioxole may improve metabolic stability; N-phenyl enhances hydrophobicity .
Compound X (from ): N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide Furan-2-yl N-ethyl with pyridinone substituent Not provided Highest predicted binding affinity (-8.1 kcal/mol) to antibody CDR3 regions; furan may reduce steric hindrance .
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () 4-Fluorophenyl Acetic acid 248.22 Fluorine substituent increases electronegativity, potentially enhancing solubility via polar interactions .
2-[3-(Benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide (CAS 1105232-33-4, ) Benzenesulfonyl N-benzodioxol-5-yl Not provided Sulfonyl group increases electron-withdrawing effects, possibly improving binding rigidity .

Key Observations:

  • Substituent Effects: Benzodioxole vs. Furan: The benzodioxole group in the target compound offers greater aromaticity and metabolic resistance compared to the furan in Compound X, which may prioritize binding flexibility .
  • Side Chain Modifications :
    • The N-phenyl group in the target compound increases hydrophobicity, which may favor interactions with lipophilic protein pockets, whereas the acetic acid derivative () could improve aqueous solubility .

Pyrimidinone Analogs

Table 2: Pyrimidinone vs. Pyridazinone Derivatives

Compound Name Heterocyclic Core Substituents Molecular Weight Notes
Target Compound Pyridazinone Benzodioxol-5-yl 393.4 (estimated) Pyridazinone’s conjugated system may enhance planar binding to targets.
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide () Pyrimidinone 4-Methoxyphenyl 393.4 Pyrimidinone’s reduced ring strain compared to pyridazinone might lower reactivity but improve stability .

Key Observations:

  • Core Heterocycle Differences: Pyridazinones (six-membered ring with two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyrimidinones (six-membered ring with two non-adjacent nitrogens). This affects hydrogen-bonding capabilities and interaction with enzymatic active sites .

Research Tools and Validation

Structural analyses of these compounds rely on crystallographic software such as SHELX for refinement , Mercury for crystal packing visualization , and WinGX/ORTEP for geometry validation . These tools ensure accurate determination of substituent conformations and intermolecular interactions, critical for structure-activity relationship (SAR) studies.

Biological Activity

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide is a complex organic compound characterized by its unique structural features, including a benzodioxole ring and a pyridazinone core. This compound has garnered interest due to its potential biological activities, including antimicrobial and antitumor properties.

Structural Formula

The compound can be represented by its IUPAC name:
2 3 1 3 benzodioxol 5 yl 6 oxopyridazin 1 yl N 2 ethoxyphenyl acetamide\text{2 3 1 3 benzodioxol 5 yl 6 oxopyridazin 1 yl N 2 ethoxyphenyl acetamide}

Molecular Characteristics

PropertyValue
Molecular FormulaC21H19N3O5
Molecular Weight379.39 g/mol
CAS Number941930-27-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with the benzodioxole structure have shown significant bactericidal effects against various strains of bacteria. The mechanism of action is believed to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .

Antitumor Properties

The compound's structural features suggest potential activity against cancer cells. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. For example, derivatives that interact with PD-L1 have demonstrated promising results in blocking tumor immune evasion pathways .

Case Study: Antitumor Evaluation

In a comparative study, several derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications to the phenylacetamide moiety could enhance the compound's efficacy against specific cancer types.

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929) revealed that while some derivatives exhibited significant toxicity at higher concentrations, others maintained low cytotoxicity levels while promoting cell viability at lower doses. This suggests a favorable therapeutic index for certain analogs of the compound .

CompoundConcentration (µM)Viability (%)
2410092
2520068
295096

The mechanism of action of this compound likely involves its interaction with specific biological targets such as enzymes or receptors. Detailed studies are required to elucidate its binding affinity and the downstream signaling pathways it may affect.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds such as:

  • 2-(1,3-Benzodioxol-5-yl)ethanamine - Shares structural similarities but differs in functional groups.
  • 7-Benzyloxy derivatives - Exhibit varying degrees of biological activity based on their substituents.

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